molecular formula C19H21NO2S B2548529 N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)cinnamamide CAS No. 1798410-76-0

N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)cinnamamide

Cat. No.: B2548529
CAS No.: 1798410-76-0
M. Wt: 327.44
InChI Key: GUWAVISHQRRLPC-CMDGGOBGSA-N
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Description

N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)cinnamamide is a synthetic small molecule characterized by a cinnamamide backbone substituted with a tetrahydro-2H-pyran-4-yl group and a thiophen-2-ylmethyl moiety. The compound’s stereochemistry and conformational flexibility, often resolved using crystallographic tools like the SHELX program suite , may influence its binding affinity and pharmacokinetic properties.

Properties

IUPAC Name

(E)-N-(oxan-4-yl)-3-phenyl-N-(thiophen-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S/c21-19(9-8-16-5-2-1-3-6-16)20(15-18-7-4-14-23-18)17-10-12-22-13-11-17/h1-9,14,17H,10-13,15H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWAVISHQRRLPC-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC2=CC=CS2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1N(CC2=CC=CS2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)cinnamamide is a synthetic compound with potential therapeutic applications due to its unique structural features, which include a tetrahydropyran ring, a thiophene moiety, and a cinnamide functional group. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₁₄H₁₇N₃O₂S
  • Molecular Weight : 291.4 g/mol
PropertyValue
Molecular FormulaC₁₄H₁₇N₃O₂S
Molecular Weight291.4 g/mol
CAS Number1207061-27-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The thiophene and cinnamide groups may facilitate binding to specific proteins involved in cellular signaling pathways.

Research indicates that compounds with similar structures often exhibit enzyme inhibition or receptor modulation, making this compound a candidate for further exploration in drug discovery.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of cinnamic acid derivatives. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cells.

In vitro studies demonstrated that certain cinnamic acid derivatives achieved IC₅₀ values as low as 0.74 µM against HepG2 cells, indicating potent anticancer activity . The structure–activity relationship suggests that modifications to the cinnamic acid backbone can enhance cytotoxicity.

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory properties. Compounds containing similar functional groups have been reported to inhibit key enzymes involved in cancer progression and inflammation. For example, some cinnamic acid derivatives have been linked to the inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways.

Case Studies

  • Cytotoxicity Against Cancer Cells :
    • Study : A study evaluated several cinnamic acid derivatives for their cytotoxic effects on HepG2 cells.
    • Findings : Compounds with specific substitutions showed enhanced activity, with IC₅₀ values significantly lower than standard chemotherapeutics.
  • Anti-inflammatory Potential :
    • Study : Investigation into the anti-inflammatory properties of related compounds indicated that they could reduce inflammatory markers in vitro.
    • Findings : The presence of the thiophene ring was associated with increased anti-inflammatory activity.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesNotable Activity
N-(thiophen-2-yl)nicotinamideThiophene ringAntioxidant and anti-inflammatory
MethiopropamineThiophene derivativeCNS stimulant
N-(4-thiophen-2-yl-thiazol-2-yl)-acetamideThiazole and thiophene ringsAnticancer properties

Comparison with Similar Compounds

N-[(3S,4S)-3-(4-Iodophenyl)tetrahydro-2H-pyran-4-yl]propane-2-sulfonamide (CAS 1310586-34-5)

Structural Features :

  • Core : Tetrahydro-2H-pyran-4-yl group (shared with the target compound).
  • Substituents : 4-Iodophenyl and propane-2-sulfonamide.
  • Molecular Formula: C₁₄H₂₀INO₃S; MW: 409.29 g/mol .

Key Differences :

  • The iodophenyl group introduces steric bulk and electronic effects distinct from the thiophen-2-ylmethyl group in the target compound.

Inferred Properties :

  • Higher molecular weight and iodine’s polarizability may increase binding affinity in hydrophobic pockets but reduce metabolic stability.

2-{2-[5-(4-Fluorophenyl)-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazol-4-yl]-1,3-thiazol-4-yl}-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide (CAS 1421848-11-4)

Structural Features :

  • Core : Dual tetrahydro-2H-pyran-4-ylmethyl groups.
  • Substituents : 4-Fluorophenyl, pyrazole, and thiazole rings.
  • Molecular Formula: Not explicitly stated, but complexity suggests a MW > 500 g/mol .

Key Differences :

  • Fluorophenyl and heterocyclic systems (pyrazole, thiazole) introduce π-π stacking and dipole interactions absent in the target compound.
  • Increased aromaticity may enhance target engagement but reduce solubility.

Inferred Properties :

  • Higher rigidity due to multiple rings could limit conformational adaptability, affecting bioavailability.

(2E)-N-(4-Bromophenyl)-3-phenylprop-2-enamide (4-BCA)

Structural Features :

  • Core : Simple cinnamamide backbone.
  • Substituents : 4-Bromophenyl group.
  • Molecular Formula: C₁₆H₁₂BrNO; MW: 314.18 g/mol .

Key Differences :

  • Lacks tetrahydro-2H-pyran and thiophene groups, resulting in reduced steric complexity.
  • Bromine’s electronegativity differs from sulfur in thiophene, altering electronic distribution.

Inferred Properties :

  • Simpler structure may improve synthetic accessibility and oral bioavailability but reduce selectivity.

Structural and Physicochemical Comparison Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound Not provided ~350–400 (estimated) Thiophen-2-ylmethyl, tetrahydro-2H-pyran Balanced aromaticity and conformational flexibility
N-[(3S,4S)-3-(4-Iodophenyl)... (1310586-34-5) C₁₄H₂₀INO₃S 409.29 Iodophenyl, sulfonamide High steric bulk, polarizable halogen
2-{2-[5-(4-Fluorophenyl)... (1421848-11-4) Complex >500 Fluorophenyl, pyrazole, thiazole Multi-heterocyclic, high rigidity
4-BCA C₁₆H₁₂BrNO 314.18 Bromophenyl Simplified structure, high electronegativity

Discussion of Research Implications

  • Target Compound : The combination of tetrahydro-2H-pyran and thiophene may optimize both solubility (via pyran’s oxygen) and lipophilic interactions (via thiophene), making it a promising candidate for CNS targets requiring blood-brain barrier penetration.
  • SHELX Relevance : Crystallographic data resolved using SHELX could clarify the conformational preferences of these analogs, aiding in structure-activity relationship (SAR) studies.
  • Metabolic Considerations : Bulky substituents (e.g., iodophenyl) may hinder cytochrome P450 metabolism, while simpler structures like 4-BCA could face rapid clearance.

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